molecular formula C12H17NO2S B2918946 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide CAS No. 1797091-99-6

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide

Cat. No.: B2918946
CAS No.: 1797091-99-6
M. Wt: 239.33
InChI Key: VATXPNOKIIDBGD-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This molecule features two key structural motifs: a cyclopropanecarboxamide group and a 5-methylthiophene moiety, linked by a methoxyethyl chain. The cyclopropane ring is a common feature in bioactive molecules and pharmaceuticals, often used to fine-tune properties like metabolic stability and conformational geometry . The thiophene ring system is a privileged structure in drug discovery, with numerous derivatives reported to possess a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities . Furthermore, thiophene-containing compounds are known to act as serotonin antagonists and have been investigated for applications in treating neurological conditions such as Alzheimer's disease . The specific combination of these groups in this molecule suggests potential for research into central nervous system (CNS) targets or other biological pathways. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry, or as a pharmacological tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-8-3-6-11(16-8)10(15-2)7-13-12(14)9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATXPNOKIIDBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide typically involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate then undergoes further reactions, including palladium-catalyzed cross-coupling with aryl bromides, to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the thiophene ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Key Substituents Reference
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide (Target) 5-Methylthiophen-2-yl, methoxyethyl chain N/A
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide 2-Methoxyphenyl, hydroxyiminoethyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiazol-2-yl) derivative Benzo[d][1,3]dioxol-5-yl, thiazol with methoxybenzoyl and methoxyphenyl groups
N-((8-Methoxynaphtho[2,1-b]furan-2-yl)methyl)cyclopropanecarboxamide 8-Methoxynaphthofuranmethyl
N-(Pyridin-2-yl)cyclopropanecarboxamide derivatives (GSK-3β/IKK2 inhibitors) Pyridin-2-yl, substituted benzenesulfonamides
N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide Thiophene-3-carbonyl-thiophenmethyl

Key Observations :

  • Thiophene vs. Aromatic Heterocycles : The target compound’s 5-methylthiophen-2-yl group contrasts with benzo[d][1,3]dioxol () or naphthofuran (). Thiophenes are electron-rich and may enhance π-π stacking in protein binding, whereas benzodioxol groups improve metabolic stability .

Pharmacological and Physical Properties

While biological data for the target compound are absent, insights can be drawn from analogs:

  • Kinase Inhibition: Derivatives with pyridin-2-yl substituents () exhibit nanomolar IC₅₀ values against GSK-3β and IKK2, suggesting the cyclopropanecarboxamide scaffold is critical for kinase binding.
  • Melting Points : Physical properties vary significantly. For instance, the naphthofuran derivative () melts at 190–192°C, while acetamide analogs () melt at 64–66°C, indicating that bulkier substituents increase crystallinity.
  • Solubility : The methoxy group in the target compound may enhance aqueous solubility compared to lipophilic analogs like the thiophene-carbonyl derivative ().

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide is a synthetic compound recognized for its unique structural characteristics, including a cyclopropane ring and a methoxy-substituted thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.

Structural Overview

The molecular formula of this compound is C₁₅H₁₉NO₂S, and it contains the following key structural features:

Feature Description
Cyclopropane Ring Provides unique spatial orientation affecting biological activity.
Methoxy Group Enhances lipophilicity and binding affinity to biological targets.
Methylthiophene Moiety Contributes to the compound's reactivity and interaction profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the methoxy and methyl groups on the thiophene ring is believed to enhance its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.

Potential Targets

Initial studies suggest that this compound may interact with various molecular targets, including:

  • Enzymes: Potential inhibition or modulation of enzyme activity could lead to therapeutic effects in metabolic disorders.
  • Receptors: Interaction with specific receptors may influence signaling pathways related to inflammation or other disease processes.

Biological Activity Studies

Research on the biological activity of this compound has included various in vitro assays and molecular docking studies. These studies aim to elucidate the interactions between the compound and its biological targets.

In Vitro Assays

In vitro assays have demonstrated that this compound exhibits significant biological activity, including:

  • Anti-inflammatory Effects: Preliminary results indicate potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Metabolic Modulation: The compound's structural features suggest it may influence metabolic pathways, although specific mechanisms remain under investigation.

Case Studies and Research Findings

  • Case Study 1: Anti-inflammatory Activity
    • A study investigated the effects of this compound on cytokine production in macrophages. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Case Study 2: Enzyme Interaction
    • Molecular docking studies revealed that the compound binds effectively to a target enzyme involved in metabolic regulation. This interaction could provide insights into developing new therapeutic strategies for metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide, and how can reaction yields be optimized?

  • Methodology : Use a multi-step approach involving cyclopropanecarboxylic acid activation (e.g., via mixed anhydride or coupling reagents like HATU) followed by nucleophilic substitution with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine. Optimize yields (e.g., 66% achieved in related compounds) by controlling reaction temperature (room temperature to 80°C) and solvent polarity (DMF or THF) .
  • Characterization : Confirm purity via LC-MS (>95%) and structural integrity via 1H^1H NMR (e.g., δ 2.03 ppm for cyclopropane CH protons) .

Q. Which spectroscopic techniques are critical for characterizing cyclopropanecarboxamide derivatives?

  • Key Techniques :

  • NMR : Assign cyclopropane protons (δ 0.98–2.03 ppm) and methoxy groups (δ 3.2–3.8 ppm) using 1H^1H and 13C^{13}C NMR. For stereochemical analysis, employ NOESY or COSY .
  • X-ray Diffraction : Resolve crystal packing and bond angles (e.g., cyclopropane C-C bond lengths ~1.50 Å) for absolute configuration determination .

Q. How can researchers validate the reproducibility of synthesis protocols for this compound?

  • Approach : Use strict stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid), monitor reactions via TLC, and cross-validate results with independent replicates. Report deviations in yields or spectral data (e.g., batch-to-batch NMR shifts) as potential indicators of impurities .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

  • Analysis : Perform dose-response curves in parallel assays (e.g., anti-parasitic vs. cytotoxicity screens) to identify off-target effects. For example, discrepancies in IC50_{50} values against Trypanosoma cruzi may arise from variations in membrane permeability or metabolic stability .
  • Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and include positive controls (e.g., benznidazole for Chagas disease) to confirm activity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent cyclopropanecarboxamide analogs?

  • SAR Insights :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzothiazole ring to enhance binding affinity (e.g., 50-fold improvement in potency observed in related compounds) .
  • Steric Modifications : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to evaluate steric hindrance effects on target engagement .

Q. What computational tools are suitable for predicting the binding mode of this compound to biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., T. cruzi CYP51). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How can researchers address challenges in crystallizing cyclopropanecarboxamide derivatives for structural studies?

  • Crystallization Tips :

  • Solvent Selection : Use slow evaporation in mixed solvents (e.g., DCM:hexane) to promote single-crystal growth.
  • Temperature Gradients : Gradual cooling (e.g., 40°C to 4°C) reduces lattice defects.
  • Reference Data : Compare unit cell parameters (e.g., space group P21_1/c) with published structures to confirm phase purity .

Key Notes

  • Advanced Techniques : Prioritize X-ray diffraction for structural validation and SAR-driven design for therapeutic optimization.
  • Contradiction Management : Use multi-assay validation and computational modeling to resolve conflicting data.

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